

Technical Guide: 2-Bromo-2-chlorobutane

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Compound of Interest

Compound Name: Bromo-chloro-butane

Cat. No.: B8364196

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-2-chlorobutane is a tertiary haloalkane containing two different halogen substituents. Its structure presents a chiral center, leading to the existence of enantiomers. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its reactivity, which is of interest to organic chemists involved in the synthesis of complex molecules. Due to its bifunctional nature at a tertiary carbon, it serves as a potential intermediate for creating sterically hindered structures.

Chemical and Physical Properties

While a specific CAS number for racemic 2-bromo-2-chlorobutane is not readily available in public databases, the molecule is indexed in PubChem (CID: 19905680).[1] The (2S)-enantiomer is also indexed (CID: 60204945).[2] Key physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₄ H ₈ BrCl	[1][2][3][4]
Molecular Weight	171.46 g/mol	[1][2][3][4]
Boiling Point	120 °C	[4]
IUPAC Name	2-bromo-2-chlorobutane	[1][2]
SMILES	CCC(C)(Cl)Br	[1][2][4]

Experimental Protocols: Synthesis of 2-Bromo-2-chlorobutane

A detailed experimental protocol for the synthesis of 2-bromo-2-chlorobutane is not readily available in published literature. However, a plausible route is the free-radical bromination of 2-chlorobutane. This method is advantageous as it starts from a readily available precursor and introduces the bromine atom at the tertiary carbon, which is typically favored in free-radical halogenation.

Protocol: Free-Radical Bromination of 2-Chlorobutane

Objective: To synthesize 2-bromo-2-chlorobutane by the substitution of a hydrogen atom with a bromine atom on 2-chlorobutane using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

- 2-Chlorobutane
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl₄) or other suitable inert solvent
- Anhydrous sodium sulfate (Na₂SO₄)

- Sodium bicarbonate (NaHCO_3) solution (5% w/v)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobutane (1.0 eq) in carbon tetrachloride.
- **Addition of Reagents:** Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.
- **Initiation and Reflux:** Heat the mixture to reflux (approximately 77°C for CCl_4) using a heating mantle. The reaction can be initiated by shining a UV lamp on the flask.
- **Reaction Monitoring:** The reaction progress can be monitored by observing the consumption of NBS (which is denser than the solvent) and the formation of succinimide (which is less dense and will float).
- **Work-up:** After the reaction is complete (typically after several hours, when all NBS has been converted to succinimide), cool the mixture to room temperature.
- **Filtration:** Filter the mixture to remove the succinimide precipitate.

- **Washing:** Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to remove any remaining acidic byproducts, and then with deionized water.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Remove the solvent using a rotary evaporator.
- **Purification:** Purify the crude product by fractional distillation to isolate 2-bromo-2-chlorobutane from any unreacted starting material and other byproducts.

Reactivity and Mechanistic Pathways

2-Bromo-2-chlorobutane is a tertiary haloalkane, and its reactivity is dominated by nucleophilic substitution and elimination reactions. The presence of two different halogens on the same carbon atom provides interesting reactivity, as the bromide ion is a better leaving group than the chloride ion.

In nucleophilic substitution reactions, 2-bromo-2-chlorobutane is expected to react primarily through an SN1 mechanism due to the stability of the tertiary carbocation intermediate. The rate of reaction would be independent of the nucleophile's concentration. The bromide ion would be the preferential leaving group.

Caption: SN1 and E1 reaction pathways for 2-bromo-2-chlorobutane.

Due to the tertiary nature of the substrate, elimination reactions (E1) will compete with SN1 reactions, especially in the presence of a strong, non-nucleophilic base or at higher temperatures.

Role in Organic Synthesis and Drug Development

2-Bromo-2-chlorobutane is not a known active pharmaceutical ingredient. Its utility in drug development would be as a synthetic intermediate. The bifunctional nature of the molecule at a sterically hindered center allows for the introduction of various functional groups, potentially leading to the synthesis of complex molecular scaffolds.



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Caption: General synthetic workflow illustrating the use of 2-bromo-2-chlorobutane.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-bromo-2-chlorobutane is not readily available. The following safety information is inferred from the SDS of related compounds such as 2-bromobutane.^{[5][6][7]}

- Hazards: Highly flammable liquid and vapor. May cause skin and eye irritation. May cause respiratory irritation.
- Precautions:
 - Keep away from heat, sparks, open flames, and hot surfaces.
 - Use in a well-ventilated area, preferably in a chemical fume hood.
 - Wear protective gloves, safety goggles, and a lab coat.
 - Avoid breathing vapors.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

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References

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